N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide
Description
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-[1,1’-biphenyl]-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl core with a carboxamide group and a sulfamoyl phenyl substituent, making it a subject of interest in medicinal chemistry and material science.
Properties
Molecular Formula |
C27H22N2O4S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[4-(phenacylsulfamoyl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H22N2O4S/c30-26(22-9-5-2-6-10-22)19-28-34(32,33)25-17-15-24(16-18-25)29-27(31)23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-18,28H,19H2,(H,29,31) |
InChI Key |
MWTJTXWKLUJYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative. The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative under dehydrating conditions.
The sulfamoyl phenyl substituent is introduced through a sulfonation reaction, where a phenyl group is treated with a sulfonyl chloride in the presence of a base. The final step involves coupling the sulfamoyl phenyl group with the biphenyl carboxamide core under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-phenylethyl)benzamide: Shares a similar core structure but lacks the biphenyl and sulfamoyl groups.
N-phenacylbenzamide: Another related compound with a simpler structure.
Uniqueness
N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl core, carboxamide group, and sulfamoyl phenyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
